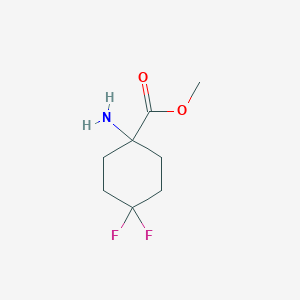

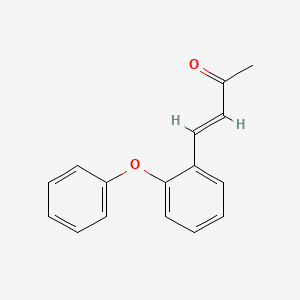

![molecular formula C24H25ClF3NO4 B2480691 3-(4-Chloro-3-methylphenoxy)-8-[(dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one CAS No. 685861-44-3](/img/structure/B2480691.png)

3-(4-Chloro-3-methylphenoxy)-8-[(dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of chromen-4-ones typically involves strategic functionalization of the chromen-4-one core structure, which might be achieved through a variety of chemical reactions, including but not limited to, cyclization reactions, substitutions, and the introduction of specific functional groups at targeted positions on the molecular structure. Though direct references to the synthesis of this exact compound are not found, similar compounds have been synthesized through complex organic reactions, involving steps like acylation, alkylation, and cyclization under specific conditions (Sosnovskikh et al., 2003).

Molecular Structure Analysis

The molecular structure of compounds similar to "3-(4-Chloro-3-methylphenoxy)-8-[(dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one" has been analyzed through techniques such as X-ray diffraction, revealing intricate details about the crystal packing, bond lengths, and angles, which are crucial for understanding the compound's reactivity and interactions with other molecules. For example, Manolov et al. (2012) determined the crystal structure of a closely related compound, highlighting the importance of p-p stacking in the formation of linear chains in the crystallographic c-axis (Manolov et al., 2012).

Chemical Reactions and Properties

Chromen-4-one derivatives undergo a range of chemical reactions, including nucleophilic additions, cyclizations, and electrophilic substitutions, depending on the substituents present on the chromene core. The presence of a trifluoromethyl group, for instance, can significantly influence the compound's reactivity by increasing its electrophilic character, thereby affecting its reactions with nucleophiles (Sosnovskikh et al., 2006).

Physical Properties Analysis

The physical properties of chromen-4-ones, such as melting point, boiling point, solubility, and crystal structure, are determined by their molecular structure. The specific arrangement of functional groups, especially bulky groups like the dipropylamino or trifluoromethyl groups, can influence these properties significantly. Analyzing the crystal structure provides insights into the compound's stability, solubility, and potential applications in various fields (Manolov et al., 2012).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- The compound 3-(4-Chloro-3-methylphenoxy)-8-[(dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one has been synthesized and characterized through various spectroscopic methods, such as NMR and HRMS. These methods are crucial for understanding its molecular structure and properties (Joshi et al., 2016).

Chemical Properties and Applications

- Studies have shown that compounds like this compound demonstrate significant solvatochromic shifts. This property makes them potential candidates for applications like sensors, especially for detecting metal ions in aqueous solutions (Joshi et al., 2015).

Biological Activity

- Similar chromen-4-one derivatives have been studied for their antimicrobial activity, showing promising results against various bacteria and fungi. This suggests potential applications of this compound in the field of antibacterial and antifungal treatments (El Azab et al., 2014).

Eigenschaften

IUPAC Name |

3-(4-chloro-3-methylphenoxy)-8-[(dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClF3NO4/c1-4-10-29(11-5-2)13-17-19(30)9-7-16-20(31)22(23(24(26,27)28)33-21(16)17)32-15-6-8-18(25)14(3)12-15/h6-9,12,30H,4-5,10-11,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBFMCZGKSSGAIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CC1=C(C=CC2=C1OC(=C(C2=O)OC3=CC(=C(C=C3)Cl)C)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClF3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

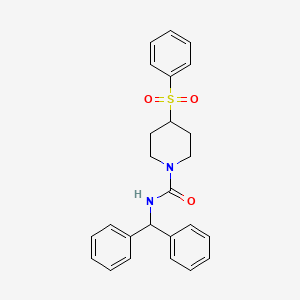

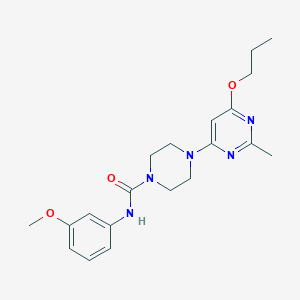

![9-Methyl-2-[(3-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2480608.png)

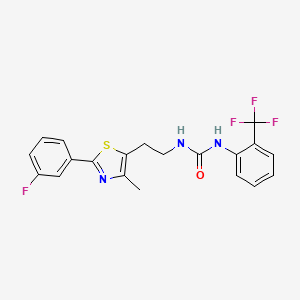

![N-(3,4-dimethoxyphenethyl)-3-(8-oxo-6-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2480618.png)

![7-tert-butyl-1,3-dimethyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2480619.png)

![1-(3-chloro-4-fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2480622.png)

![1-Benzyl-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B2480623.png)

![1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B2480624.png)

![N-cyclohexyl-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2480626.png)

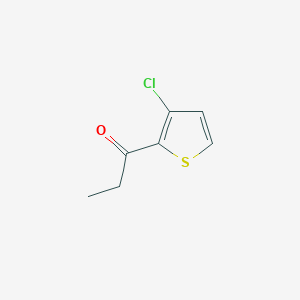

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea](/img/structure/B2480631.png)